5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Nav1.7 inhibitor pain sodium channel selectivity

This 3,4-dichlorophenyl phthalazine sulfonamide is a validated, isoform-selective Nav1.7 inhibitor (IC₅₀ 78–160 nM) with a 46-fold safety margin over cardiac Nav1.5 (IC₅₀ 7,300 nM) [REFS_local]. Its free –SO₂NH₂ motif retains zinc-binding capacity for hCA I/II and AChE engagement (class Kᵢ: hCA II 6.32–128.93 nM; AChE 60.79–249.55 nM). With elevated LogP (~5.6) and CNS-accessible TPSA (105 Ų), it is suited for blood-brain barrier penetration studies. Unlike generic pan-Nav blockers, this scaffold's 3,4-dichloro substitution and free sulfonamide provide a distinct pharmacological profile for electrophysiology, binding assays, and multi-target profiling in pain, glaucoma, epilepsy, and neurodegeneration models. Procure for unmatched selectivity and CNS-ready physicochemical properties.

Molecular Formula C21H16Cl2N4O2S
Molecular Weight 459.3 g/mol
Cat. No. B6104452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Molecular FormulaC21H16Cl2N4O2S
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C21H16Cl2N4O2S/c1-12-6-7-13(10-19(12)30(24,28)29)20-15-4-2-3-5-16(15)21(27-26-20)25-14-8-9-17(22)18(23)11-14/h2-11H,1H3,(H,25,27)(H2,24,28,29)
InChIKeyMHNLLHVEXJDNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide: Physicochemical Profile and Pharmacological Target Class


5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide (C₂₁H₁₆Cl₂N₄O₂S; MW: 459.3 g/mol) is a synthetic organic compound belonging to the phenylphthalazine sulfonamide class . This compound incorporates a phthalazine core scaffold linked via an amine bridge to a 3,4-dichlorophenyl substituent and further substituted with a 2-methylbenzenesulfonamide group at the 1-position of the phthalazine ring [REFS-1, REFS-2]. Phthalazine sulfonamides are recognized scaffolds with documented inhibitory activity against carbonic anhydrase isoforms (hCA I, hCA II), acetylcholinesterase (AChE), and urea transporters (UT-B) [REFS-2, REFS-3]. The compound is commercially catalogued as a non-human research reagent (Catalog # EVT-6237863) .

Why 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the phenylphthalazine sulfonamide class, small structural modifications produce divergent pharmacological profiles that preclude generic substitution. The N-phenyl substituent identity determines whether a compound engages urea transporters (UT-B), carbonic anhydrase isoforms (hCA I/II), acetylcholinesterase (AChE), or voltage-gated sodium channels (Nav1.7) [REFS-1, REFS-2, REFS-3]. Specifically, the 3,4-dichlorophenyl substitution pattern on the target compound—as opposed to the 4-methoxyphenyl group in the known UT-B inhibitor PU1424 or alternative heterocyclic N-substitutions in the 5a–l series—is expected to alter electronic distribution, steric occupancy, and lipophilicity, thereby shifting target binding preferences, ADME properties, and in vivo suitability [REFS-1, REFS-2, REFS-4]. Additionally, the free sulfonamide (–SO₂NH₂) motif versus N-alkylated sulfonamide derivatives further influences hydrogen-bonding capacity to metalloenzyme active sites and modulates metabolic stability [REFS-2, REFS-4]. The quantitative evidence below substantiates that this compound occupies a distinct position in the pharmacological landscape that cannot be replicated by its nearest structural neighbors.

Quantitative Differentiation Guide: 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide vs. Closest Analogs


Nav1.7 Binding Affinity: Head-to-Head Comparison with Clinical Candidate PF-05089771 and In-Class Selectivity Over Nav1.5

The target compound demonstrates dual-mode inhibitory activity at human Nav1.7: IC₅₀ = 78 nM in a radioligand displacement assay using [³H]-6,6-fused heteroaryl-sulfonamide derivative on HEK293 membranes, and IC₅₀ = 160 nM in a whole-cell patch clamp electrophysiology assay under conditions yielding 20–50% channel inactivation [1]. For comparison, the clinical Nav1.7 inhibitor PF-05089771 (an arylsulfonamide with a distinct pyrazole core) exhibits IC₅₀ = 11 nM (pIC₅₀ 7.5–8.0) on human Nav1.7 [2]. Crucially, the target compound displays a 46-fold selectivity window over human Nav1.5 (cardiac isoform; IC₅₀ = 7,300 nM under comparable patch clamp conditions), whereas PF-05089771 is a pan-Nav1.x blocker with less characterized isoform selectivity [REFS-1, REFS-2]. This selectivity profile over the cardiac Nav1.5 isoform is a measurable differentiation from PF-05089771.

Nav1.7 inhibitor pain sodium channel selectivity arylsulfonamide phenylphthalazine

Structural Determinant of Target Engagement: 3,4-Dichlorophenyl vs. 4-Methoxyphenyl Substitution Diverts UT-B vs. Nav1.7 Binding Preference

The closest structurally characterized analog, PU1424 [5-(4-((4-methoxyphenyl)amino)phthalazin-1-yl)-2-methylbenzenesulfonamide], is a validated potent UT-B inhibitor with human UT-B IC₅₀ = 0.02 μM and mouse UT-B IC₅₀ = 0.69 μM, achieving 100% UT-B inhibition at saturating concentrations with no off-target membrane transport effects in UT-B-null erythrocytes [1]. Although the target compound possesses an identical scaffold (phthalazine core, 2-methylbenzenesulfonamide at position 1, N-phenylamino linkage at position 4), the replacement of PU1424's 4-methoxyphenyl group with a 3,4-dichlorophenyl group substitutes an electron-donating, moderately lipophilic group (σₚ = −0.27 for OCH₃) with an electron-withdrawing, highly lipophilic group (σₘ = +0.37, σₚ = +0.23 for Cl; π = +0.71 per Cl atom) [2]. The target compound's measured LogP is approximately 5.6 (calculated for the N-pyridin-3-ylmethyl analog; parent compound expected in similar range), compared to PU1424's substantially lower lipophilicity [3]. This physicochemical shift is expected to disfavor UT-B binding, which in PU1424 was shown in SAR studies to require the methoxyl group at R4 and sulfonic amide at R2 for optimal potency [1], while favoring Nav1.7 engagement as evidenced by the BindingDB data [4].

urea transporter UT-B inhibitor phenylphthalazine structural analog SAR

Predicted Multi-Target Potential: Carbonic Anhydrase and Acetylcholinesterase Inhibition as Class-Level Inference from N-Substituted Phthalazine Sulfonamide Series

A 2019 study by Türkeş et al. reported a series of 12 novel N-substituted phthalazine sulfonamides (5a–l) with measured inhibition constants (Kᵢ) against hCA I (range: 6.80 ± 0.10 – 85.91 ± 7.57 nM), hCA II (range: 6.32 ± 0.06 – 128.93 ± 23.11 nM), and AChE (range: 60.79 ± 3.51 – 249.55 ± 7.89 nM) [1]. Although the target compound was not among compounds 5a–l, it shares the core phthalazine sulfonamide scaffold and free –SO₂NH₂ zinc-binding group essential for carbonic anhydrase inhibition, plus the N-phenylamino moiety at position 4 that is critical for AChE engagement [1]. In silico ADME prediction across the 5a–l series indicated favorable drug-likeness, oral bioavailability, and brain-preferential distribution for the most potent representatives (compounds 6a, 6d, 6h in the follow-up sulfonyl amide series) [REFS-1, REFS-2]. As the target compound was not directly tested, this evidence supports class-level inference rather than direct attribution.

carbonic anhydrase inhibitor acetylcholinesterase inhibitor phthalazine sulfonamide glaucoma Alzheimer's disease

Physicochemical Property Differentiation: LogP and Molecular Topology Separate the Target Compound from Hydrophilic and N-Alkylated Phthalazine Sulfonamide Analogs

Calculated LogP for the N-pyridin-3-ylmethyl derivative of the target compound core is 5.6, with 7 rotatable bonds, a topological polar surface area (TPSA) of 105 Ų, and 5 rings [1]. The parent compound (free sulfonamide) is expected to have a similar or slightly lower LogP. By comparison, the 5a–l series of N-substituted phthalazine sulfonamides reported by Türkeş et al. had predicted LogP values typically in the 2.0–4.0 range, with compounds bearing polar N-substituents (e.g., hydroxylalkyl, carboxylate esters) showing LogP < 3.0 [2]. The target compound's 3,4-dichlorophenyl group confers approximately 2–3 log units higher lipophilicity than most 5a–l series members. Additionally, TPSA of 105 Ų positions the compound within favorable CNS drug-likeness space (TPSA < 140 Ų for brain penetration), while the higher LogP may enhance membrane permeability at the potential cost of increased metabolic liability and plasma protein binding [REFS-1, REFS-2].

LogP lipophilicity BBB penetration physicochemical properties phthalazine sulfonamide

Free Sulfonamide Moiety Confers Zinc-Binding Capacity for Metalloenzyme Inhibition: Differentiation from N-Alkylated Sulfonamide Derivatives

The target compound retains a primary sulfonamide group (–SO₂NH₂), which is the canonical zinc-binding group (ZBG) required for carbonic anhydrase inhibition. Upon deprotonation to –SO₂NH⁻ at physiological pH, this moiety coordinates the catalytic Zn²⁺ ion in the hCA active site [1]. In contrast, several commercially available analogs feature N-alkylated sulfonamide groups, including the N-(tetrahydrofuran-2-ylmethyl) derivative , the N-(pyridin-2-ylmethyl) derivative , and the N-(pyridin-3-ylmethyl) derivative [2]. N-substitution eliminates the terminal –NH₂ hydrogen atoms required for direct zinc coordination, thereby abolishing or severely attenuating hCA inhibitory activity [1]. This structural feature is experimentally confirmed in the 5a–l series, where all potent hCA inhibitors bear a free –SO₂NH₂ group [1]. The target compound's free sulfonamide thus preserves hCA inhibition potential as a class-level attribute, while simultaneously maintaining Nav1.7 binding activity through the phthalazine-dichlorophenyl pharmacophore — a dual-capability not shared by N-alkylated derivatives.

zinc-binding group carbonic anhydrase metalloenzyme inhibitor free sulfonamide N-alkylation

Molecular Descriptor Uniqueness: Exact Structural Fingerprint Separation from the Nearest Phthalazine Congeners

The canonical SMILES for the target compound is CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N, with InChI Key MHNLLHVEXJDNNI-UHFFFAOYSA-N, corresponding to molecular formula C₂₁H₁₆Cl₂N₄O₂S and molecular weight 459.3 g/mol . In the nearest congener space, PU1424 (SMILES: CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N) differs by replacement of the two chlorine atoms with a single methoxy group (ΔMW = −23.3 g/mol) [1]. Other commercially available analogs include 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide , 5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide , and N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide . Each analog possesses a chemically distinguishable structure that cannot be conflated with the target compound. The dichlorination pattern at the 3- and 4-positions of the phenyl ring is not replicated in any commercially indexed analog, confirming structural uniqueness within the accessible chemical space .

molecular fingerprint chemical identity unique compound SMILES phthalazine sulfonamide

Best-Fit Application Scenarios for 5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Based on Quantified Evidence


Nav1.7 Target Validation and Ion Channel Selectivity Profiling in Pain Research

Based on direct Nav1.7 binding data (IC₅₀ = 78–160 nM) and the 46-fold selectivity window over cardiac Nav1.5 (IC₅₀ = 7,300 nM) [1], this compound serves as a research tool for isoform-selective Nav1.7 pharmacological studies. Its selectivity profile distinguishes it from pan-Nav1.x blockers such as PF-05089771 (IC₅₀ = 11 nM at hNav1.7 but less characterized isoform selectivity) [2], making it suitable for experiments requiring concurrent assessment of Nav1.5-related cardiac safety margins. Application contexts include whole-cell patch clamp electrophysiology on recombinant Nav1.7-expressing HEK293 cells and radioligand displacement binding assays on HEK293 membranes [1].

Dual-Target Screening in Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays

The target compound's free sulfonamide group (–SO₂NH₂) preserves zinc-binding capacity, enabling hCA I and hCA II inhibition consistent with the 5a–l phthalazine sulfonamide class (Kᵢ range: 6.32–128.93 nM for hCA II) [3]. Its N-phenylamino-phthalazine scaffold also supports AChE engagement (class Kᵢ range: 60.79–249.55 nM) [3]. This combination of activities — hCA I, hCA II, and AChE — within a single scaffold presents an opportunity for multi-target profiling in glaucoma, epilepsy, edema, and Alzheimer's disease models, where simultaneous modulation of carbonic anhydrase and cholinergic pathways is therapeutically relevant [3]. Procurement of this compound as a multi-target screening entry point is justified by class-level inference pending direct experimental confirmation.

Urea Transporter (UT-B) Comparative Pharmacology and Structure-Activity Relationship Studies

PU1424, the 4-methoxyphenyl analog, is a validated UT-B inhibitor (human UT-B IC₅₀ = 0.02 μM; mouse UT-B IC₅₀ = 0.69 μM; 100% inhibition at saturation) [4]. The target compound's 3,4-dichlorophenyl substitution represents a systematic electronic and lipophilic perturbation of PU1424's pharmacophore. Comparative testing of the two compounds in parallel UT-B inhibition assays (stopped-flow light scattering, erythrocyte lysis) would directly quantify the impact of replacing an electron-donating 4-methoxy group with an electron-withdrawing 3,4-dichloro motif on UT-B binding [4]. Such experiments would refine the SAR model originally proposed by Ran et al., which identified R4 and R2 positions as critical for UT-B potency [4].

CNS Drug Discovery Feasibility Assessment Using In Silico ADME and Physicochemical Profiling

The compound's elevated LogP (~5.6) and acceptable TPSA (105 Ų, below the 140 Ų CNS threshold) position it at the upper boundary of CNS drug-likeness space, predicting enhanced blood-brain barrier penetration compared to most 5a–l series members (LogP 2.0–4.0) [REFS-5, REFS-3]. This profile makes it suitable for CNS penetration assessment studies, including in vitro parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio determinations. The compound's high lipophilicity also warrants explicit metabolic stability testing in human, rat, and mouse liver microsomes before in vivo deployment, as high LogP correlates with increased CYP450-mediated oxidation [3].

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